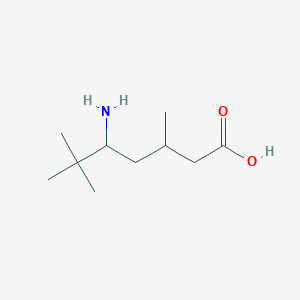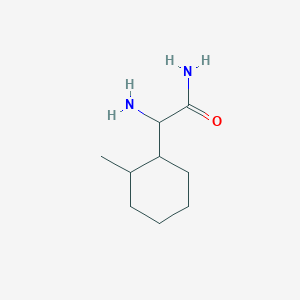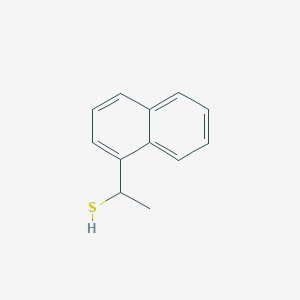
6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridin-3-amine and pyridin-4-ylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: The 6-chloropyridin-3-amine is dissolved in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Pyridin-4-ylmethyl chloride is then added dropwise to the solution, and the mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.
Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine rings can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as DMF or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted pyridin-3-amines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine can be compared with other similar compounds:
6-Chloro-N-(pyridin-3-ylmethyl)pyridin-3-amine: Similar structure but with the pyridin-3-ylmethyl group attached to the nitrogen atom.
6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine: Similar structure but with the pyridin-2-ylmethyl group attached to the nitrogen atom.
6-Chloro-N-(pyridin-4-ylmethyl)pyridin-2-amine: Similar structure but with the chlorine atom at the 2nd position of the pyridine ring.
Uniqueness
The unique positioning of the chlorine atom and the pyridin-4-ylmethyl group in this compound imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c12-11-2-1-10(8-15-11)14-7-9-3-5-13-6-4-9/h1-6,8,14H,7H2 |
InChI Key |
BMLHORWIRBOFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol](/img/structure/B13283938.png)


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxybutan-2-yl)amine](/img/structure/B13283953.png)
amine](/img/structure/B13283964.png)
![2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13283965.png)



![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(ethyl)amine](/img/structure/B13283991.png)



![2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13284025.png)
